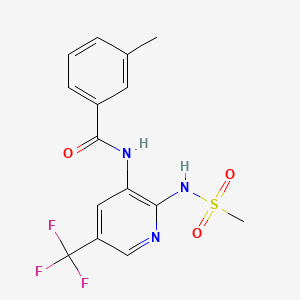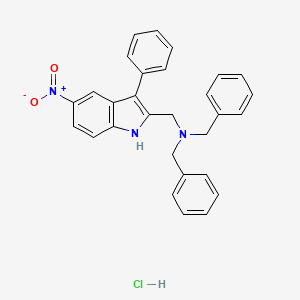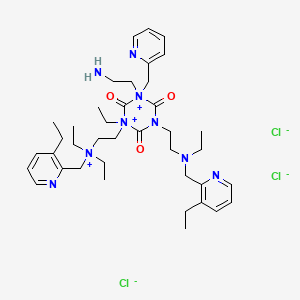
1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N',N',N'',N''-hexaethyl-2,4,6-trioxo-N,N',N''-tris(pyridinylmethyl)-, trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexaethyl-2,4,6-trioxo-N,N’,N’'-tris(pyridinylmethyl)-, trichloride is a complex organic compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its multiple functional groups, including ethyl, pyridinylmethyl, and trioxo groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexaethyl-2,4,6-trioxo-N,N’,N’'-tris(pyridinylmethyl)-, trichloride typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of cyanuric chloride with appropriate amines under controlled conditions.
Functional Group Addition:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexaethyl-2,4,6-trioxo-N,N’,N’'-tris(pyridinylmethyl)-, trichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be used as probes or inhibitors to study enzyme functions and metabolic pathways.
Medicine
In medicine, the compound or its derivatives may have potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry
Industrially, this compound can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexaethyl-2,4,6-trioxo-N,N’,N’'-tris(pyridinylmethyl)-, trichloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups, which determine its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: The parent compound with a simpler structure.
Cyanuric Chloride: A triazine derivative used in various chemical syntheses.
Melamine: Another triazine derivative with applications in polymer production.
Uniqueness
The uniqueness of 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexaethyl-2,4,6-trioxo-N,N’,N’'-tris(pyridinylmethyl)-, trichloride lies in its complex structure, which provides multiple sites for chemical modifications and interactions
Properties
CAS No. |
132618-14-5 |
|---|---|
Molecular Formula |
C39H60Cl3N9O3 |
Molecular Weight |
809.3 g/mol |
IUPAC Name |
2-[3-(2-aminoethyl)-1-ethyl-5-[2-[ethyl-[(3-ethylpyridin-2-yl)methyl]amino]ethyl]-2,4,6-trioxo-3-(pyridin-2-ylmethyl)-1,3,5-triazinane-1,3-diium-1-yl]ethyl-diethyl-[(3-ethylpyridin-2-yl)methyl]azanium;trichloride |
InChI |
InChI=1S/C39H60N9O3.3ClH/c1-7-32-17-15-22-42-35(32)29-44(9-3)24-25-45-37(49)47(12-6,28-27-46(10-4,11-5)31-36-33(8-2)18-16-23-43-36)39(51)48(26-20-40,38(45)50)30-34-19-13-14-21-41-34;;;/h13-19,21-23H,7-12,20,24-31,40H2,1-6H3;3*1H/q+3;;;/p-3 |
InChI Key |
VBETWIYSZSRZTD-UHFFFAOYSA-K |
Canonical SMILES |
CCC1=C(N=CC=C1)CN(CC)CCN2C(=O)[N+](C(=O)[N+](C2=O)(CCN)CC3=CC=CC=N3)(CC)CC[N+](CC)(CC)CC4=C(C=CC=N4)CC.[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)
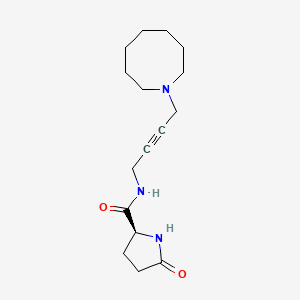
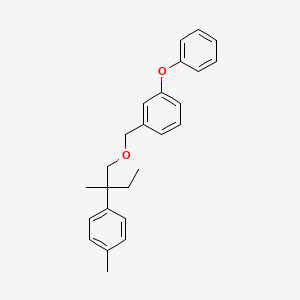
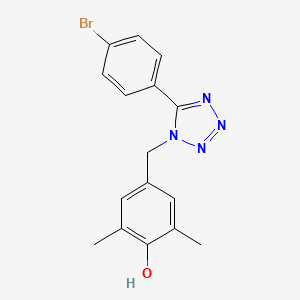
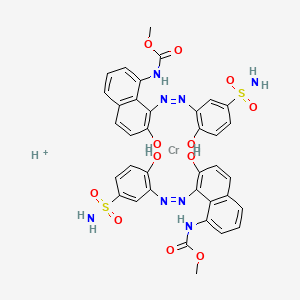
![(2S,3S,4S,5R,6R)-6-[bis(4-cyanophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12733475.png)
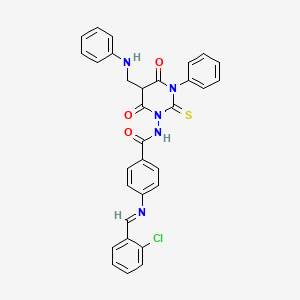
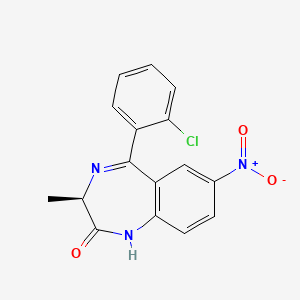
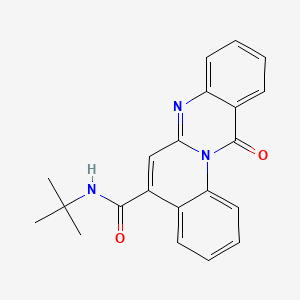
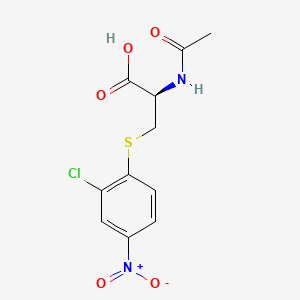
![N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide](/img/structure/B12733505.png)

